

Spectroscopic Data of 6-Chloroquinoline-4-thiol: A Technical Overview

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Compound of Interest

Compound Name: 6-Chloroquinoline-4-thiol

Cat. No.: B15199337

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available spectroscopic data for the compound **6-Chloroquinoline-4-thiol**. Following a comprehensive search of available scientific literature and databases, it has been determined that specific experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **6-Chloroquinoline-4-thiol** is not readily available in published resources.

While data for the target compound is unavailable, this guide presents the spectroscopic data for the closely related precursor, 6-Chloroquinoline, to provide a point of reference. It is crucial to note that the addition of a thiol group at the 4-position will significantly alter the spectroscopic characteristics.

Spectroscopic Data of 6-Chloroquinoline

The following tables summarize the available spectroscopic data for 6-Chloroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 6-Chloroquinoline

¹ H NMR	Chemical Shift (δ) ppm
Solvent	CDCl ₃
H-2	8.85 (dd, J = 4.2, 1.6 Hz)
H-3	7.41 (dd, J = 8.4, 4.2 Hz)
H-4	8.10 (d, J = 8.4 Hz)
H-5	8.05 (d, J = 9.0 Hz)
H-7	7.69 (dd, J = 9.0, 2.3 Hz)
H-8	7.98 (d, J = 2.3 Hz)

¹³ C NMR	Chemical Shift (δ) ppm
Solvent	CDCl ₃
C-2	150.9
C-3	121.9
C-4	136.0
C-4a	148.1
C-5	129.0
C-6	131.8
C-7	130.5
C-8	125.0
C-8a	128.2

Infrared (IR) Spectroscopy Data of 6-Chloroquinoline

Vibrational Mode	Wavenumber (cm ⁻¹)
C-H stretching (aromatic)	3100 - 3000
C=N stretching	~1600
C=C stretching (aromatic)	~1580, 1500, 1450
C-Cl stretching	~1050
C-H out-of-plane bending	900 - 675

Mass Spectrometry (MS) Data of 6-Chloroquinoline

Ion	m/z
[M] ⁺	163
[M+2] ⁺	165 (due to ³⁷ Cl isotope)

Expected Spectroscopic Features of 6-Chloroquinoline-4-thiol

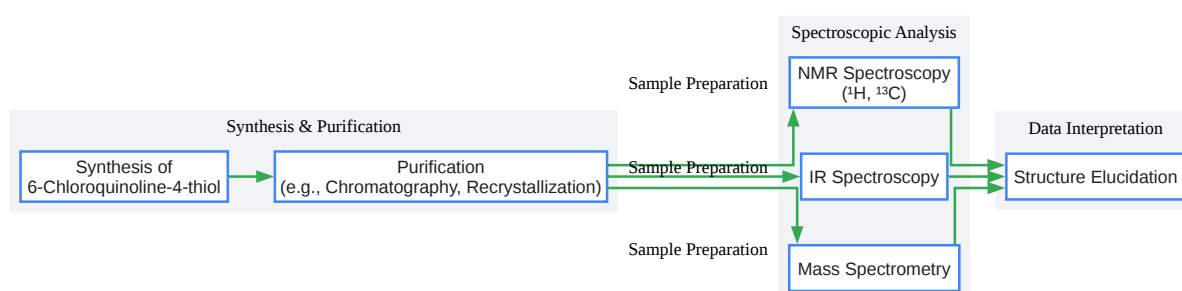
While experimental data is not available, the introduction of a thiol (-SH) group at the 4-position of 6-chloroquinoline would be expected to introduce the following characteristic spectroscopic features:

- ¹H NMR: A broad singlet in the region of 3.0-4.0 ppm corresponding to the thiol proton (-SH). The chemical shifts of the protons on the quinoline ring, particularly H-3 and H-5, would also be expected to shift due to the electron-donating nature of the thiol group.
- ¹³C NMR: The resonance for C-4 would be expected to shift significantly upfield due to the attachment of the electron-donating sulfur atom.
- IR Spectroscopy: A weak absorption band in the region of 2600-2550 cm⁻¹ characteristic of the S-H stretching vibration.
- Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to the molecular weight of **6-Chloroquinoline-4-thiol** (C₉H₆ClNS), which is approximately

195.5 g/mol . The isotopic pattern for chlorine would still be present.

Experimental Workflow for Spectroscopic Analysis

Below is a generalized workflow for the spectroscopic characterization of a novel quinoline derivative like **6-Chloroquinoline-4-thiol**.



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Caption: Generalized workflow for the synthesis and spectroscopic characterization.

Conclusion

This document has compiled the available spectroscopic information for 6-chloroquinoline as a reference point due to the absence of published experimental data for **6-Chloroquinoline-4-thiol**. The provided expected spectral features and a general experimental workflow are intended to guide researchers in the potential characterization of this compound. Further research is required to synthesize and spectroscopically characterize **6-Chloroquinoline-4-thiol** to provide the definitive data required by the scientific community.

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